[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is a heterocyclic compound that contains both pyrazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of 1-(4-bromopyrazol-1-yl)-1,2,3,4-tetrazole: This step involves the cyclization of 4-bromopyrazole with sodium azide and a suitable catalyst such as copper sulfate in a solvent like dimethylformamide (DMF).
Introduction of the acetic acid moiety: This can be done by reacting the tetrazole derivative with bromoacetic acid in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole derivatives without the bromine atom.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Chloropyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- [5-(4-Methylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
- [5-(4-Phenylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid makes it unique compared to its analogs with different substituents. This can influence its reactivity and interactions with biological targets.
- Versatility : The compound’s structure allows for various chemical modifications, making it a versatile building block for the synthesis of new compounds.
Properties
IUPAC Name |
2-[5-(4-bromopyrazol-1-yl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN6O2/c7-4-1-8-12(2-4)6-9-11-13(10-6)3-5(14)15/h1-2H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWDZVUNWOGWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NN(N=N2)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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